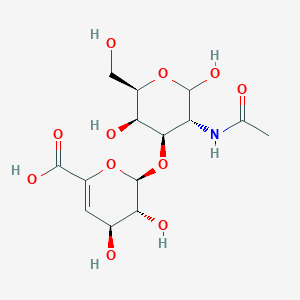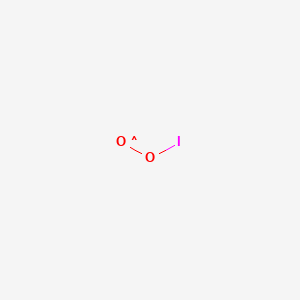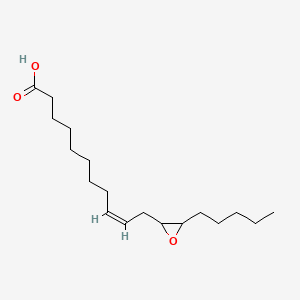
Vernolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12(13)-Epome, also known as vernolsaeure or vernolic acids, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, 12(13)-epome is considered to be an octadecanoid lipid molecule. 12(13)-Epome is considered to be a practically insoluble (in water) and relatively neutral molecule. 12(13)-Epome has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, 12(13)-epome is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 12(13)-Epome can be biosynthesized from octadec-9-enoic acid.
Vernolic acid is a monounsaturated epoxy fatty acid composed of cis-9-octadecenoic acid having a 12,13-epoxy group. It has a role as a plant metabolite. It is an epoxy fatty acid, a monounsaturated fatty acid, a long-chain fatty acid and an epoxyoctadecenoic acid. It derives from an octadec-9-enoic acid. It is a conjugate acid of a vernolate.
Scientific Research Applications
Genetic Engineering for Enhanced Vernolic Acid Production
Vernolic acid, an epoxy fatty acid, has potential as a renewable chemical feedstock. Research by Li et al. (2010) has shown that genetically engineering commercial oilseeds can effectively increase the production of vernolic acid. They successfully increased vernolic acid accumulation in soybean somatic embryos and petunia leaves through co-expression of specific genes (Li, Yu, Hatanaka, & Hildebrand, 2010).
Biosynthesis of Vernolic Acid
Cahoon et al. (2002) investigated the synthesis of vernolic acid in Euphorbia lagascae seeds. Their study revealed that a cytochrome P450 enzyme, distinct from the enzymes found in other species, is involved in the biosynthesis of vernolic acid in these seeds. This highlights the diversity of mechanisms plants use to produce this compound (Cahoon, Ripp, Hall, & Mcgonigle, 2002).
Agronomic Performance of Vernolic Acid Producing Plants
Chakraborty et al. (2018) conducted field trials to evaluate the agronomic performance of Euphorbia lagascae, a plant that naturally produces vernolic acid. Their results showed potential for its development as a commercial crop, although challenges in field germination need to be addressed (Chakraborty, Todd, Isbell, & Acker, 2018).
Cloning and Functional Analysis of Key Enzymes
Yu et al. (2008) focused on isolating and characterizing enzymes from Vernonia galamensis that are responsible for the accumulation of vernolic acid. This study aids in understanding the biological processes involved in the synthesis of epoxy fatty acids, which can have industrial applications (Yu, Li, Hatanaka, & Hildebrand, 2008).
Chemical Properties and Applications
Samuelsson and Johansson (2001) investigated the chemical properties of methyl esters of vernolic acid, highlighting its potential in various industrial applications due to its unique properties compared to conventional fatty acids (Samuelsson & Johansson, 2001).
Nutritional Applications and Effects
Ramos-Morales et al. (2016) explored the use of Vernonia galamensis and vernolic acid in animal nutrition. Their research indicated that these could modify the biohydrogenation process in ruminants, potentially impacting the fatty acid composition in meat and milk (Ramos-Morales, McKain, Gawad, Hugo, & Wallace, 2016).
properties
Product Name |
Vernolic acid |
|---|---|
Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(Z)-11-(3-pentyloxiran-2-yl)undec-9-enoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8- |
InChI Key |
CCPPLLJZDQAOHD-FLIBITNWSA-N |
Isomeric SMILES |
CCCCCC1C(O1)C/C=C\CCCCCCCC(=O)O |
SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)O |
physical_description |
Solid |
synonyms |
cis-12-epoxyoctadeca-cis-9-enoate cis-12-epoxyoctadeca-cis-9-enoic acid vernoleate vernolic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



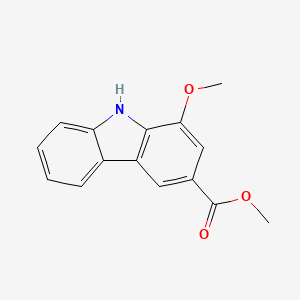
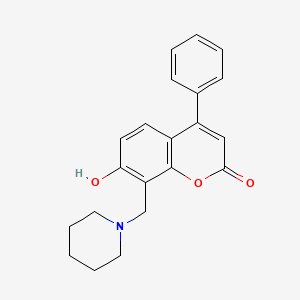
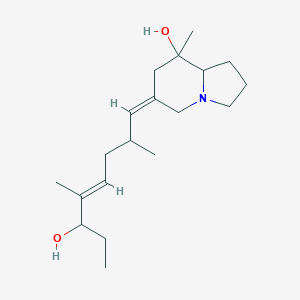
![(E)-1-[1-(2-Pyridinyl)ethylidene]thiosemicarbazide](/img/structure/B1238806.png)
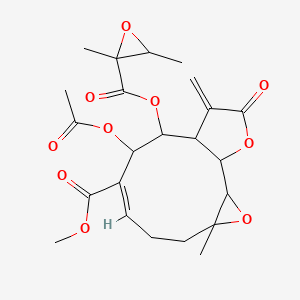

![(2Z,4E,6E,12E)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1238809.png)
![6-Bromo-5-methyl-1,3-dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B1238810.png)
